PIK-75 - 372196-67-3

PIK-75

Catalog Number: EVT-278340
CAS Number: 372196-67-3
Molecular Formula: C16H14BrN5O4S
Molecular Weight: 452.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PIK-75 is a synthetic small molecule widely used in scientific research for its inhibitory properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a kinase inhibitor, specifically targeting both lipid and protein kinases. [, ] PIK-75 is particularly known for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), especially the p110α isoform, and cyclin-dependent kinases (CDKs). [, , , , , , , , , , , , , , , , , , , , , ]

Wortmannin

Compound Description: Wortmannin is a commonly used, non-selective inhibitor of PI3Ks that irreversibly binds to the ATP-binding site of the enzyme. [] It has been widely used as a tool to study the cellular functions of PI3Ks.

Relevance: Wortmannin is often used in research as a comparator to more selective PI3K inhibitors like PIK-75, to determine the specific roles of different PI3K isoforms. [, , , , , , ] For example, research has shown that while wortmannin completely blocks insulin-stimulated phosphorylation of PKB (protein kinase B), the effect of PIK-75 varies depending on the cell type and the expression levels of other PI3K isoforms. [] This suggests that while p110α (the primary target of PIK-75) is necessary for insulin-stimulated phosphorylation of PKB in some cell lines, there is likely redundancy between different PI3K isoforms.

LY294002

Compound Description: LY294002 is another pan-PI3K inhibitor that competes with ATP for binding to the kinase. [] Similar to wortmannin, it is widely used to study PI3K signaling pathways.

Relevance: LY294002 serves as a useful comparative agent to PIK-75 in studies investigating the roles of specific PI3K isoforms. [, ] For example, researchers observed that while LY294002 completely inhibited TNF-α-induced Akt activation and CD38 expression in human airway smooth muscle cells, PIK-75 only impacted CD38 expression. [] This difference highlights the importance of isoform-specific inhibition and suggests that different isoforms may be involved in different aspects of TNF-α signaling. Additionally, a pyridinyl analogue of LY294002 was modified to create two more potent PI3Kα inhibitors, demonstrating the potential for developing more effective and selective PI3K inhibitors based on existing scaffolds. []

AS-605240

Compound Description: AS-605240 is a selective inhibitor of the p110γ isoform of PI3K. [] This compound has been valuable in dissecting the specific role of p110γ in various cellular processes, including immune responses.

Relevance: Comparing the effects of AS-605240 with PIK-75 helps elucidate the distinct roles of PI3K isoforms in complex biological processes. For instance, in a study on neutrophil migration, AS-605240 significantly reduced CXCL8-induced chemokinetic migration but had no effect on chemotactic migration, while PIK-75 inhibited chemotactic migration but not chemokinetic migration. [] This suggests that p110γ (targeted by AS-605240) may be more important in chemokinesis, while p110α (targeted by PIK-75) could be more crucial in chemotaxis.

TGX-221

Compound Description: TGX-221 is a potent and selective inhibitor of the p110β isoform of PI3K. [, , , ] It has been instrumental in unraveling the distinct functions of p110β in cellular signaling pathways.

IC87114

Compound Description: IC87114 is a highly selective inhibitor of the p110δ isoform of PI3K. [, , ] It has been crucial for understanding the specific role of p110δ in immune cell signaling and function.

Relevance: Comparing the effects of IC87114 with those of PIK-75 is particularly important in studies focusing on immune responses and cancer. For example, in a study on insulin signaling, IC87114 was able to inhibit insulin signaling to PKB in J774.2 macrophage cells to a similar extent as PIK-75, suggesting that both p110α and p110δ may play critical and potentially redundant roles in this cell type. [] This finding further underscores the importance of understanding the context-specific roles of different PI3K isoforms and the potential implications for developing targeted therapies.

PI-103

Compound Description: PI-103 is a potent inhibitor of PI3K with some selectivity for the p110α isoform. [, ] It also inhibits mTOR, a downstream effector of PI3K. []

Relevance: PI-103 serves as a valuable tool for investigating the PI3K pathway and its involvement in various cellular processes, particularly in comparison to PIK-75. [, ] The dual inhibition of PI3K and mTOR by PI-103 provides insights into the interplay between these two kinases, and its comparison with PIK-75 aids in dissecting the specific roles of individual PI3K isoforms in different cellular contexts.

GDC-0941

Compound Description: GDC-0941 is a potent pan-class I PI3K inhibitor that demonstrates significant antitumor activity in preclinical models. [] It binds to the ATP-binding site of PI3K, blocking its activity.

Relevance: Studying GDC-0941 alongside PIK-75 offers insights into the advantages and limitations of pan-PI3K inhibition versus isoform-specific targeting. While both compounds exhibit antitumor effects, their selectivity profiles and potential off-target effects differ. [] Understanding these differences is crucial for developing more effective and safer PI3K-targeted therapies.

CNIO-19

Compound Description: CNIO-19 is a structural analogue of GDC-0941 with an altered selectivity profile, showing significantly reduced potency for p110α compared to GDC-0941. []

Relevance: The structural similarity between CNIO-19 and GDC-0941, coupled with their distinct selectivity profiles, makes CNIO-19 an essential tool for studying the structure-activity relationships of PI3K inhibitors and for understanding the specific interactions that contribute to isoform selectivity. [] This information is invaluable for developing next-generation PI3K inhibitors with improved efficacy and selectivity profiles.

A-66S

Compound Description: A-66S is a p110α-selective PI3K inhibitor that binds to a region distinct from the ATP-binding site. [] It exhibits a unique binding mode compared to other p110α inhibitors.

Relevance: The distinct binding mechanism of A-66S compared to PIK-75 highlights the diverse ways in which p110α can be selectively targeted. [] Studying the structural determinants of A-66S binding and comparing its pharmacological profile to that of PIK-75 can guide the development of novel p110α inhibitors with improved potency and selectivity.

J-32

Compound Description: J-32 is another p110α-selective PI3K inhibitor with a unique binding mechanism involving indirect interactions with specific amino acids within the p110α isoform. []

Relevance: Similar to A-66S, the distinctive binding mode of J-32 compared to PIK-75 emphasizes the possibility of developing diverse p110α inhibitors that exploit different binding pockets within the enzyme. [] Studying the structural basis of J-32 selectivity and comparing its activity profile to PIK-75 can inform the design of novel and more effective p110α inhibitors.

Compound Description: BKM-120 is a PI3K inhibitor that targets multiple isoforms, including p110α. [] It is currently under investigation for its anticancer activity.

Relevance: Comparing the efficacy of BKM-120 to PIK-75, particularly in models of non-small cell lung cancer (NSCLC) with KRAS mutations, can help elucidate the specific contributions of p110α inhibition versus broader PI3K isoform inhibition in these cancers. [] This information can guide the development of more effective and tailored therapies for NSCLC.

BEZ-235

Compound Description: BEZ-235 is a dual PI3K/mTOR inhibitor, targeting both the PI3K pathway and its downstream effector mTOR. [] It is being explored as a potential anticancer agent.

Relevance: Comparing BEZ-235 with PIK-75, especially in NSCLC models, can shed light on the benefits and limitations of dual PI3K/mTOR inhibition versus selective p110α inhibition. [] Understanding the distinct mechanisms of action and potential synergistic effects of these inhibitors can aid in developing more effective treatment strategies for NSCLC and other cancers.

SNX-0723

Compound Description: SNX-0723 is an inhibitor of heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein that regulates the folding, stability, and function of various client proteins, including several involved in cancer development and progression.

Relevance: Studies have shown that SNX-0723, in combination with PIK-75, synergistically reduces liver-stage parasite load in Plasmodium falciparum infection, suggesting a potential for developing combination therapies targeting both Hsp90 and PI3K pathways. []

Dinaciclib

Compound Description: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, which play critical roles in cell cycle regulation. [, , , ]

Relevance: Dinaciclib is investigated in combination with PIK-75 in preclinical studies for various cancers, including metastatic cutaneous squamous cell carcinoma (mcSCC) and malignant glioma. [, ] The combination has demonstrated synergistic effects in inducing apoptosis and overcoming drug resistance in some cases. This combination therapy targets both cell cycle progression (dinaciclib) and the PI3K pathway (PIK-75), potentially leading to more effective cancer cell death.

Flavopiridol

Compound Description: Flavopiridol is a CDK inhibitor with a broader spectrum of activity compared to dinaciclib, targeting CDKs 1, 2, 4, and 6. [, , ] Like dinaciclib, it is also being investigated for its potential anticancer properties.

Relevance: Flavopiridol, similar to dinaciclib, has shown synergistic potential with PIK-75 in preclinical studies for various cancers, including mcSCC. [, ] This combination targets both cell cycle progression and the PI3K pathway, aiming to induce apoptosis and overcome drug resistance.

Synthesis Analysis

The synthesis of PIK-75 has been explored through various methodologies, typically involving multi-step organic reactions. The synthesis process generally includes the formation of key intermediates that undergo cyclization and functionalization to yield the final product. Specific details on the synthetic routes may vary, but they often employ techniques such as:

  • Refluxing: Heating reactants in a solvent to facilitate chemical reactions.
  • Chromatography: Used for purification of intermediates and final products.
  • Crystallization: Employed to obtain pure PIK-75 from reaction mixtures.

Recent studies have also investigated the development of nanosuspension formulations of PIK-75 to enhance its solubility and bioavailability, utilizing high-pressure homogenization techniques .

Molecular Structure Analysis

The molecular structure of PIK-75 can be described as follows:

  • Molecular Formula: C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight: Approximately 366.41 g/mol
  • Structure: PIK-75 contains a thiazole ring and an amine group, contributing to its interaction with the p110α isoform of phosphoinositide 3-kinase.

The compound's structure allows for specific binding to the active site of p110α, inhibiting its enzymatic activity and downstream signaling pathways associated with cancer progression and inflammation .

Chemical Reactions Analysis

PIK-75 primarily functions through competitive inhibition of phosphoinositide 3-kinase. In vitro studies have demonstrated that PIK-75 effectively inhibits the phosphorylation of downstream targets such as Akt, which is crucial for cell survival signaling. Key reactions include:

  • Inhibition of Akt Phosphorylation: Upon treatment with PIK-75, cells show reduced levels of phosphorylated Akt when stimulated with growth factors or oxidative stressors such as hydrogen peroxide .
  • Impact on Cytokine Production: PIK-75 has been shown to decrease the expression levels of pro-inflammatory cytokines including interleukin 6 and interleukin 8 in various cell types .
Mechanism of Action

The mechanism by which PIK-75 exerts its effects involves several key processes:

  1. Inhibition of Phosphoinositide 3-Kinase Activity: By binding to the p110α isoform, PIK-75 prevents the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate.
  2. Downstream Signaling Alteration: This inhibition leads to decreased activation of downstream signaling pathways involving Akt and mammalian target of rapamycin (mTOR), ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells .
  3. Inflammatory Response Modulation: In inflammatory contexts, PIK-75 reduces the expression of adhesion molecules and cytokines, thereby mitigating inflammatory responses .
Physical and Chemical Properties Analysis

PIK-75 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility can be enhanced through formulation strategies such as nanosuspension.
  • Stability: PIK-75 is relatively stable under physiological conditions but may require specific storage conditions to maintain efficacy.

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability during formulation development .

Applications

PIK-75 has several significant applications in scientific research and potential therapeutic areas:

  1. Cancer Therapy: Due to its ability to inhibit p110α, PIK-75 is being investigated for its efficacy against various cancers, including pancreatic cancer and acute myeloid leukemia. Studies suggest that it may enhance the effectiveness of existing chemotherapeutic agents like gemcitabine .
  2. Inflammatory Diseases: The compound's anti-inflammatory properties make it a candidate for treating conditions characterized by excessive inflammation, such as colitis and other autoimmune disorders .
  3. Research Tool: As a selective inhibitor, PIK-75 is valuable in research settings for studying the role of phosphoinositide 3-kinase signaling pathways in cellular processes.

Properties

CAS Number

372196-67-3

Product Name

PIK-75

IUPAC Name

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide

Molecular Formula

C16H14BrN5O4S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+

InChI Key

QTHCAAFKVUWAFI-DJKKODMXSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

PIK75; PIK-75; PIK 75.

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.